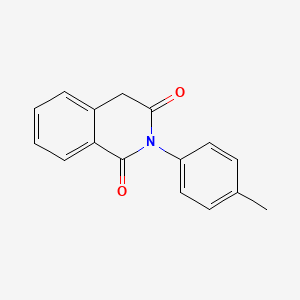

2-p-Tolyl-4H-isoquinoline-1,3-dione

Overview

Description

2-p-Tolyl-4H-isoquinoline-1,3-dione is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione typically involves the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are designed to be simple, mild, green, and efficient, making the process environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process. This includes the use of metal catalysts or catalyst-free processes in water to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-p-Tolyl-4H-isoquinoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include chiral phosphoric acids, which act as catalysts in enantioselective reactions . The conditions for these reactions are typically mild and designed to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, enantioselective aza-Friedel–Crafts reactions with indoles and pyrrole can yield isoquinoline-1,3-dione derivatives with high enantioselectivity .

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities that make it a candidate for drug development.

Antimicrobial Properties

Studies have demonstrated that derivatives of 2-p-Tolyl-4H-isoquinoline-1,3-dione possess antimicrobial properties. For example:

- Antibacterial Activity : Various derivatives have shown effectiveness against a range of bacterial strains .

- Antifungal Activity : Some derivatives have been evaluated for their antifungal potential, contributing to the development of new antifungal agents.

Antitumor Activity

Research indicates that certain isoquinoline derivatives can inhibit tumor growth. The mechanism often involves the modulation of specific cellular pathways associated with cancer progression .

Applications in Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

- Dyes for Solar Cells : The compound can be utilized as a dye sensitizer in solar cells due to its ability to absorb light efficiently and convert it into electrical energy .

- Photoinitiators : It serves as a photoinitiator in polymerization processes, crucial for developing advanced materials with specific properties .

Case Studies

Several studies illustrate the applications and effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-p-Tolyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-p-Tolyl-4H-isoquinoline-1,3-dione include other isoquinoline derivatives, such as:

- 2-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- 1,3(2H,4H)-Isoquinolinedione, 2-(4-methylphenyl)-

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the p-tolyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-p-Tolyl-4H-isoquinoline-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a unique isoquinoline core structure. The presence of the p-tolyl group contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various bacterial and fungal strains. It has been evaluated for its efficacy in inhibiting biofilm formation, which is crucial in treating chronic infections.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through both caspase-dependent and independent pathways.

Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against a panel of microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, as summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

The compound exhibited broad-spectrum activity, effectively inhibiting both Gram-positive and Gram-negative bacteria as well as fungi. Notably, it showed a higher potency against Candida albicans compared to other tested strains .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results are displayed in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5 | Induction of apoptosis via caspase pathway |

| HeLa | 7 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was confirmed through flow cytometric analysis, which revealed an increase in early and late apoptotic cells after treatment .

Case Studies

A pivotal study conducted by researchers focused on the synthesis and biological evaluation of derivatives of isoquinoline compounds, including this compound. The study highlighted its potential as a lead compound for developing new anticancer agents due to its favorable pharmacological profile .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. For antimicrobial activity, it is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways. In cancer cells, the compound appears to activate apoptotic signaling pathways leading to cell death .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-p-Tolyl-4H-isoquinoline-1,3-dione?

Methodological Answer:

The synthesis of this compound can be approached via:

- Alkylation of Isoquinoline-dione Scaffolds : Reacting 4H-isoquinoline-1,3-dione derivatives with p-tolyl halides (e.g., 1-chloro-2-bromoethane) in the presence of potassium carbonate and triethylamine, as demonstrated in analogous alkylation reactions .

- Palladium-Catalyzed Coupling : Utilizing Suzuki-Miyaura cross-coupling to introduce the p-tolyl group. For example, PdCl₂(PPh₃)₂ or Pd(OAc)₂ with aryl boronic acids under conditions similar to those used for quinoline derivatives (DMF, K₂CO₃, 80–100°C) .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | 1-chloro-2-bromoethane, K₂CO₃, Et₃N, DMF, 60°C | 70–85% | |

| Coupling | PdCl₂(PPh₃)₂, p-tolyl boronic acid, K₂CO₃, DMF, 80°C | 65–75% |

Q. Basic: How is this compound characterized structurally?

Methodological Answer:

Key techniques include:

- X-ray Crystallography : For absolute stereochemical confirmation, as applied to related isoquinoline-dione derivatives (e.g., 4-hydroxy-2-methyl analogs) .

- Spectroscopic Analysis :

- IR Spectroscopy : Peaks at ~1725 cm⁻¹ (C=O stretching) and ~1607 cm⁻¹ (aromatic C=C) .

- NMR : Distinct signals for p-tolyl protons (δ 2.35 ppm for CH₃; δ 7.2–7.4 ppm for aromatic protons) and isoquinoline-dione backbone .

Q. Basic: What biological screening assays are relevant for this compound?

Methodological Answer:

- Tyrosinase Inhibition Assays : Measure IC₅₀ values using mushroom tyrosinase and L-DOPA as substrate, following protocols for isoindoline-dione derivatives (e.g., competitive inhibition observed with IC₅₀ ~26 μM) .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MDA-MB-231, SKHep-1) at concentrations of 10–100 μM, comparing to phthalimide-based antitumor agents .

Q. Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Organocatalytic Strategies : Asymmetric Diels-Alder reactions using chiral organocatalysts (e.g., diarylprolinol silyl ethers) to control stereochemistry, as demonstrated for 2,4-dienals and α,β-unsaturated esters .

- Chiral Auxiliaries : Introduce temporary stereochemical control via Evans auxiliaries or Oppolzer sultams during key cyclization steps .

Q. Advanced: What structure-activity relationships (SAR) govern its bioactivity?

Methodological Answer:

- Substituent Effects :

Table 2: SAR Trends in Analogous Compounds

| Modification | Biological Effect | Reference |

|---|---|---|

| p-Tolyl substitution | Improved lipophilicity and membrane penetration | |

| Introduction of -CH₂-Oxazole | Enhanced enzyme inhibition via H-bonding |

Q. Advanced: How should researchers resolve contradictions in bioassay data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Kinetic Replicates : Perform triplicate assays with standardized protocols (e.g., fixed enzyme/substrate concentrations) to minimize variability .

- Mechanistic Studies : Use inhibition kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive modes, as done for tyrosinase inhibitors .

- Molecular Docking : Validate binding hypotheses by aligning computational models (e.g., AutoDock Vina) with experimental IC₅₀ trends .

Q. Advanced: What computational methods predict its metabolic stability?

Methodological Answer:

- In Silico ADME Prediction : Tools like SwissADME estimate hepatic metabolism (CYP3A4/1A2-mediated oxidation) and plasma protein binding (~12–44%) based on structural analogs .

- Metabolite Identification : LC-MS/MS profiling after incubation with liver microsomes, following protocols for phthalimide derivatives .

Q. Advanced: How does crystallographic data inform polymorphism risks?

Methodological Answer:

- Polymorph Screening : Conduct slurry experiments in solvents (e.g., ethanol, acetonitrile) and analyze via PXRD, referencing single-crystal data for 4-hydroxy-2-methyl analogs .

- Thermal Analysis : DSC/TGA to identify melting points and phase transitions, critical for formulation stability .

Properties

IUPAC Name |

2-(4-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKALWHIBQTXTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395765 | |

| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73109-31-6 | |

| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.